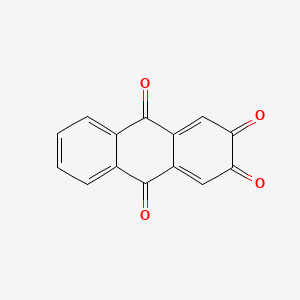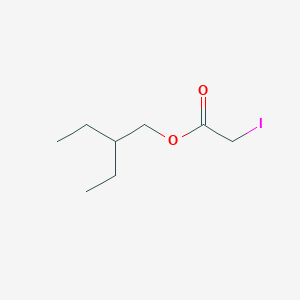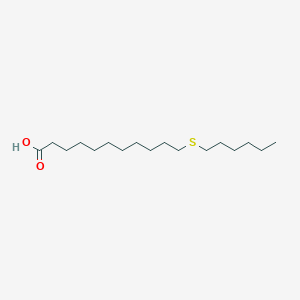
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate is a chemical compound with the molecular formula C22H38O7 It is known for its unique structure, which includes a tetrahydrofuran ring attached to a nonane backbone with three propanoate groups
Preparation Methods
The synthesis of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Attachment to Nonane Backbone: The tetrahydrofuran ring is then attached to a nonane backbone through a series of nucleophilic substitution reactions.
Introduction of Propanoate Groups: Finally, the propanoate groups are introduced via esterification reactions using propanoic acid and a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester groups, where nucleophiles like amines or thiols can replace the propanoate groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and propanoate groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate include:
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate: This compound has octanoate groups instead of propanoate groups, leading to different physical and chemical properties.
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl triacetate: This compound has acetate groups, which may result in different reactivity and applications.
Properties
CAS No. |
5453-26-9 |
|---|---|
Molecular Formula |
C22H38O7 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[9-(oxolan-2-yl)-4,7-di(propanoyloxy)nonyl] propanoate |
InChI |
InChI=1S/C22H38O7/c1-4-20(23)27-16-8-10-18(28-21(24)5-2)13-14-19(29-22(25)6-3)12-11-17-9-7-15-26-17/h17-19H,4-16H2,1-3H3 |
InChI Key |
PIPQKKUSCIZVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCCC(CCC(CCC1CCCO1)OC(=O)CC)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




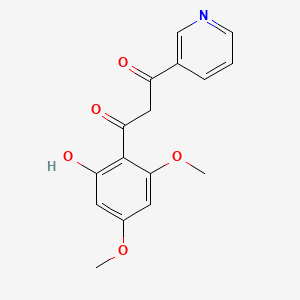
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
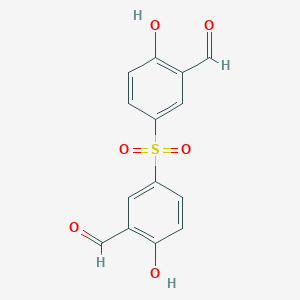


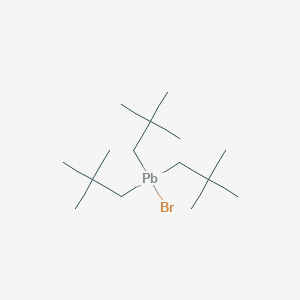
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
